3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone
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Overview
Description
Scientific Research Applications
Synthesis and Derivatives
- The compound and its derivatives have been involved in the synthesis of functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4-d]pyridazine derivatives. These processes involve reactions with keto and ester-hydrazonyl chlorides, leading to acetyl- and ester-pyrazole derivatives. Further reactions with hydrazine yield pyrazolo[3,4-d]pyridazines or pyrazolylhydrazides, which can be transformed into pyrazolylthiadiazole and pyrazolyloxadiazole derivatives through treatment with phenylisothiocyanate and phenylisocyanate respectively (Dawood, Farag, & Abdel‐Aziz, 2006).
Biological Activities
Aryl-furyl substituted pyrazolines and their N-chloroacetyl derivatives have been synthesized and tested for antibacterial activities using the disk-diffusion technique. These compounds demonstrated antibacterial effects at specific concentrations, highlighting their potential in antimicrobial research (Çetin, Cansiz, & Dığrak, 2003).
Additionally, the synthesis and fungitoxic activity of certain derivatives, such as 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles, have been explored. These compounds, upon reaction with divalent metal ions, form complexes that exhibit growth-inhibiting activity against several phytopathogenic fungi, suggesting their utility in pest management science (Singh, Sangwan, & Dhindsa, 2000).
Antidepressant and Anticonvulsant Activities
- Some 3-(2-furyl)-pyrazoline derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Specific derivatives reduced the duration of immobility times in behavioral tests, while others showed protective effects against maximal electroshock seizure and subcutaneous pentylenetetrazole tests. This indicates the potential of these compounds in developing new therapeutic agents for depression and epilepsy (Ozdemir et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-4-yl]-phenyldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-5-10(6-3-1)15-16-11-9-14-17-13(11)12-7-4-8-18-12/h1-9H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDSRWDJUBNKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240196 |
Source
|
Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338414-22-5 |
Source
|
Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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